1-Boc-piperidine-3-boronic acid

Vue d'ensemble

Description

1-Boc-piperidine-3-boronic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a type of boronic acid, which are highly valuable building blocks in organic synthesis .

Synthesis Analysis

The synthesis of 1-Boc-piperidine-3-boronic acid involves several steps. One method involves the use of compound 3 (1-BOC-3-piperidines alcohol) in a reaction with pimelinketone, aluminum isopropylate, and methylene dichloride . Another method involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .

Molecular Structure Analysis

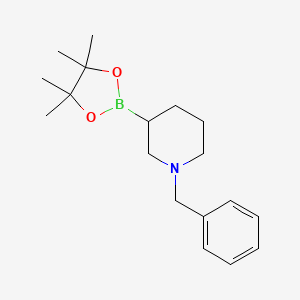

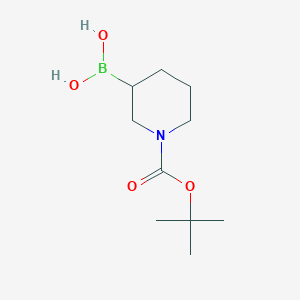

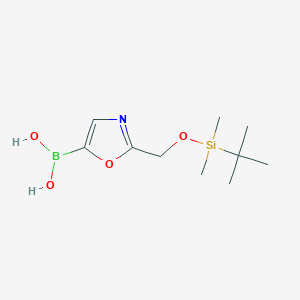

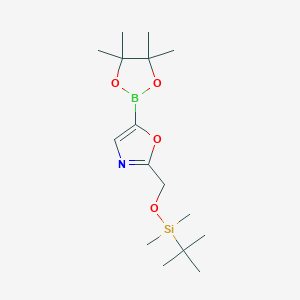

The molecular structure of 1-Boc-piperidine-3-boronic acid is complex. It involves a piperidine ring with a boronic acid group and a Boc (tert-butoxycarbonyl) group .

Chemical Reactions Analysis

1-Boc-piperidine-3-boronic acid can undergo several chemical reactions. For example, it can participate in the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It can also undergo catalytic protodeboronation, a process that is not well developed but has been reported in the literature .

Physical And Chemical Properties Analysis

1-Boc-piperidine-3-boronic acid is a white to yellow low melting solid . It is insoluble in water .

Applications De Recherche Scientifique

Boronic Acid Sensors : Boronic acid compounds, like 1-Boc-piperidine-3-boronic acid, have shown promise in detecting biologically active substances such as carbohydrates, L-dopamine, fluoride, copper ions, mercury ions, and hydrogen peroxide. These sensors are useful in disease prevention, diagnosis, and treatment (Huang et al., 2012).

Therapeutic Potential : Studies have indicated that 1-Boc-piperidine derivatives can reduce binge-eating behavior and anxiety in female rats, and exert anxiolytic effects in male rats (Guzmán-Rodríguez et al., 2021).

Pharmaceutical Applications : Boronic acid compounds are being explored as potent enzyme inhibitors and boron neutron capture agents for cancer therapy. Their potential as antibody mimics has also attracted interest in pharmaceutical applications (Yang, Gao, & Wang, 2003).

Sensing, Biological Labelling, and Therapeutics : These compounds are useful in various sensing applications, biological labelling, protein manipulation, and therapeutics. They hold potential for future applications in these areas (Lacina, Skládal, & James, 2014).

Chemical Synthesis : 1-Boc-piperidine-3-boronic acid is utilized in chemical synthesis, such as in the Pd-catalyzed C5(sp3)-H arylation of piperidine derivatives, enabling selective derivatization of amino moieties (Van Steijvoort et al., 2016).

Material Science Applications : Boronic acid-decorated (co)polymers, derived from compounds like 1-Boc-piperidine-3-boronic acid, show potential in sensing, self-regulated drug delivery, and other fields, with applications ranging from glucose sensors to autonomous drug delivery systems (Vancoillie & Hoogenboom, 2016).

Biomedical Applications : Boronic acid polymers demonstrate promise in treating various health conditions like HIV, obesity, diabetes, and cancer. Their unique reactivity, solubility, and responsive nature, however, have led to them being underutilized (Cambre & Sumerlin, 2011).

Enantioselective Synthesis : Boronic acid catalysis has been used for highly enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals, leading to densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Mécanisme D'action

The mechanism of action of 1-Boc-piperidine-3-boronic acid in chemical reactions is complex and depends on the specific reaction. In the Suzuki–Miyaura coupling, the reaction involves the oxidative addition of palladium to form a new Pd–C bond . In the catalytic protodeboronation, a radical approach is utilized .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BNO4/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)11(14)15/h8,14-15H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAYDZRQBQVYNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN(C1)C(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-piperidine-3-boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid](/img/structure/B8187885.png)

![6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid pinacol ester](/img/structure/B8187891.png)

![2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid pinacol ester](/img/structure/B8187899.png)

![2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid pinacol ester](/img/structure/B8187907.png)

![5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid](/img/structure/B8187909.png)

![5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid pinacol ester](/img/structure/B8187915.png)

![[1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid](/img/structure/B8187920.png)